N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Beschreibung
N-(1-Pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a pivaloyl-substituted indoline moiety. Its structure combines a sulfonamide group (common in bioactive molecules) with a rigid benzodioxane ring and a lipophilic pivaloyl group (tert-butyl carbonyl), which may enhance metabolic stability and membrane permeability.
Synthesis:
The compound is synthesized via a nucleophilic substitution reaction, where an amine (e.g., 1-pivaloylindolin-6-amine) reacts with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride, yielding the target molecule as a yellow solid with a moderate yield of 78% .
Potential Applications: Sulfonamide derivatives are widely explored for therapeutic applications, including enzyme inhibition and antiviral activity.
Eigenschaften
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-21(2,3)20(24)23-9-8-14-4-5-15(12-17(14)23)22-29(25,26)16-6-7-18-19(13-16)28-11-10-27-18/h4-7,12-13,22H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFYPJBVZGCFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a sulfonamide group and a benzo[b][1,4]dioxine moiety. The IUPAC name reflects its complex architecture, which is crucial for its biological activity.
Molecular Formula: C_{17}H_{19}N_{3}O_{4}S
Molecular Weight: 353.41 g/mol
CAS Number: [insert CAS number if available]
Research indicates that N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Modulation: It interacts with various receptors in the body, potentially influencing signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide:
-
Study 1: A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
"The compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential for further development as a therapeutic agent."
- Study 2: In a microbiological assessment, N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide showed promising results against resistant strains of bacteria, highlighting its potential use as an antibiotic.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide with structurally related sulfonamide and benzodioxane derivatives, highlighting key structural and functional differences:
Key Observations:
Structural Diversity: The target compound uniquely combines a pivaloylindoline group with the benzodioxane-sulfonamide scaffold, enhancing lipophilicity compared to analogs like the aminophenyl derivative (C₁₄H₁₄N₂O₄S, ) .
Biological Activity: Compounds with sulfonamide linkages () are often associated with enzyme inhibition, while amine-linked derivatives () show antiviral activity . The pivaloyl group in the target compound may reduce metabolic degradation compared to less sterically hindered analogs (e.g., 4-aminophenyl in ) .
Synthesis and Yield :
- The target compound’s synthesis (78% yield) is comparable to other sulfonamide couplings (e.g., ’s procedure) but less efficient than some benzodioxane-amine conjugates (e.g., ’s antiviral amines) .
Research Findings and Limitations:
- NMR Data : Structural confirmation of benzodioxane derivatives (e.g., N-formamide analog in ) relies on characteristic ¹H/¹³C NMR peaks for the dioxane ring (δ 4.2–4.4 ppm for OCH₂) and sulfonamide NH (δ 10–11 ppm) .
Q & A
Q. What strategies enhance pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- Prodrug Design : Introduce ester groups on the sulfonamide to improve membrane permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
- CYP450 Inhibition Assays : Screen for metabolic stability in liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
